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Compound of Interest

Compound Name: 1-Methylpyrrolidine

Cat. No.: B122478 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
methylpyrrolidine (CAS No. 120-94-5), a versatile intermediate in the synthesis of

pharmaceuticals. The document presents nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) data in a structured format, accompanied by detailed

experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of 1-
methylpyrrolidine. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR

spectral data.

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of 1-methylpyrrolidine is characterized by three main signals

corresponding to the methyl and methylene protons.
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Chemical Shift (ppm) Multiplicity Assignment

~2.47 Triplet -CH₂- (alpha to N)

~2.35 Singlet -CH₃

~1.78 Multiplet -CH₂- (beta to N)

Note: Chemical shifts are typically referenced to tetramethylsilane (TMS) at 0 ppm and can

vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.[1][2]

Chemical Shift (ppm) Assignment

~56.3 -CH₂- (alpha to N)

~42.1 -CH₃

~24.0 -CH₂- (beta to N)

Note: These values were reported for a sample in deuterochloroform (CDCl₃).[1]

Experimental Protocol for NMR Spectroscopy
The following is a representative protocol for acquiring ¹H and ¹³C NMR spectra of 1-
methylpyrrolidine.

Sample Preparation:

Accurately weigh approximately 10-20 mg of 1-methylpyrrolidine for ¹H NMR (20-50 mg for

¹³C NMR) into a clean, dry vial.

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O).

Gently vortex or sonicate the mixture to ensure complete dissolution.
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Using a pipette, transfer the solution into a clean 5 mm NMR tube, ensuring the liquid height

is between 4.0 and 5.0 cm.

Cap the NMR tube securely.

Instrumental Parameters:

Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.

Nucleus: ¹H or ¹³C.

Solvent: CDCl₃ (locking on the deuterium signal).

Reference: Tetramethylsilane (TMS) at 0 ppm.

Temperature: 298 K (25 °C).

¹H NMR Parameters:

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 8 to 16.

Relaxation Delay: 1-2 seconds.

¹³C NMR Parameters:

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Number of Scans: 1024 or more, depending on the desired signal-to-noise ratio.

Relaxation Delay: 2 seconds.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum.
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Calibrate the chemical shift scale using the solvent residual peak or the TMS signal.

Integrate the signals in the ¹H NMR spectrum.

Process the ¹³C NMR spectrum to identify the chemical shifts of the carbon atoms.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in 1-methylpyrrolidine based

on their characteristic vibrational frequencies.

IR Spectroscopic Data
The IR spectrum of 1-methylpyrrolidine exhibits characteristic absorptions for C-H and C-N

bonds.[3]

Wavenumber (cm⁻¹) Intensity Assignment

2964 - 2769 Strong C-H stretching (CH₂, CH₃)

~1460 Medium CH₂ scissoring

~1290 Medium C-N stretching

~1115 Medium C-C stretching

Note: These are approximate values for a neat liquid sample.

Experimental Protocol for FTIR Spectroscopy
A common method for analyzing a liquid sample like 1-methylpyrrolidine is using Attenuated

Total Reflectance (ATR) or a neat liquid film between salt plates.

ATR-FTIR Method:

Instrument Setup:

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory (e.g., with a diamond or germanium crystal).
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Spectral Range: 4000 to 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Background Scan:

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the

sample spectrum.

Sample Analysis:

Place a small drop of 1-methylpyrrolidine directly onto the ATR crystal, ensuring the

crystal surface is completely covered.

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the

signal-to-noise ratio.

Data Processing:

The instrument software will automatically subtract the background spectrum from the

sample spectrum to generate the final absorbance or transmittance spectrum.

Identify and label the characteristic absorption peaks.

Neat Liquid Film Method:

Place a small drop of 1-methylpyrrolidine onto a clean, dry IR-transparent salt plate (e.g.,

NaCl or KBr).

Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform

film.

Mount the salt plates in the sample holder of the FTIR spectrometer.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b122478?utm_src=pdf-body
https://www.benchchem.com/product/b122478?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b122478?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acquire the spectrum following a similar procedure for data acquisition and processing as

the ATR method, after acquiring a background spectrum of the empty beam path.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of 1-methylpyrrolidine.

Mass Spectrometric Data
The electron ionization (EI) mass spectrum of 1-methylpyrrolidine shows a prominent

molecular ion and characteristic fragment ions.

m/z Relative Intensity Assignment

85 High [M]⁺ (Molecular Ion)[4]

84 Moderate [M-H]⁺

70 Moderate [M-CH₃]⁺

57 High [M-C₂H₄]⁺ or [C₃H₇N]⁺

42 High (Base Peak) [C₂H₄N]⁺

Note: The fragmentation pattern can be used to confirm the structure of the molecule.

Experimental Protocol for GC-MS
Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of

volatile compounds like 1-methylpyrrolidine.

Instrumentation and Conditions:

Gas Chromatograph:

Injection Port: Split/splitless injector, typically operated in split mode with a ratio of 50:1.

Injector Temperature: 250 °C.
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Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film

thickness, such as a 5% phenyl-methylpolysiloxane column).

Carrier Gas: Helium, with a constant flow rate of 1 mL/min.

Oven Temperature Program:

Initial temperature: 50 °C, hold for 2 minutes.

Ramp: Increase to 200 °C at a rate of 10 °C/min.

Final hold: Hold at 200 °C for 5 minutes.

Mass Spectrometer:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Ion Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Mass Range: m/z 35-300.

Scan Speed: 2 scans/second.

Sample Preparation:

Prepare a dilute solution of 1-methylpyrrolidine (e.g., 100 ppm) in a volatile organic solvent

such as methanol or dichloromethane.

Transfer the solution to a 2 mL autosampler vial and cap it.

Data Analysis:

The total ion chromatogram (TIC) will show a peak corresponding to the elution of 1-
methylpyrrolidine.

The mass spectrum corresponding to this peak can be extracted and compared to a

reference library (e.g., NIST) for confirmation.
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Analyze the fragmentation pattern to further confirm the identity of the compound.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of 1-methylpyrrolidine.
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Caption: Logical workflow for the spectroscopic analysis of 1-methylpyrrolidine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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